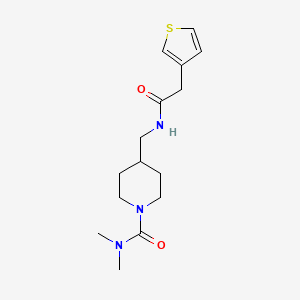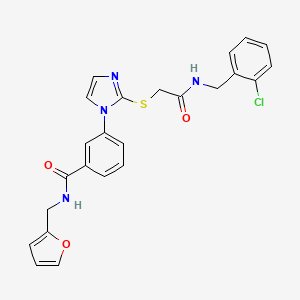
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C20H32N4O2 and its molecular weight is 360.502. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Anticancer Agents
Research has identified compounds with potent topoisomerase I-targeting activity and cytotoxicity, offering insights into the development of novel anticancer agents. For instance, certain analogues with varied substituents have shown potent TOP1-targeting activity, which could be pivotal in designing new anticancer therapeutics that operate through similar mechanisms (Ruchelman et al., 2004).
Fluorescent Markers for Biomedical Applications
Studies on the spectral properties of isoquinoline derivatives have revealed their potential as fluorescent markers due to bright fluorescence in solution and solid state. This could be highly beneficial for developing fluorescent markers in biomedical research, where such properties can be utilized for imaging and diagnostic purposes (Galunov et al., 2003).
Synthesis of Isoquinoline Alkaloids
Research into the synthesis of phthalideisoquinoline alkaloids through reactions involving dimethylaminomethyleneisobenzofuranones with alkoxyphenylethylamines has been reported. This highlights the compound's relevance in synthetic organic chemistry, particularly in the synthesis of complex organic molecules and potential therapeutic agents (Clarke et al., 1983).
Antitumor Activity and Structure-Activity Relationships
There has been significant research into the synthesis and evaluation of dibenz[de,h]isoquinoline-1,3-diones with various substituents for antitumor activity. These studies provide a foundation for understanding the structure-activity relationships essential for designing compounds with enhanced antitumor efficacy (Sami et al., 1995).
Synthesis and Positive Inotropic Effects
Investigations into 3-dimethylamino-1,2,3,4-tetrahydroquinolines for new positive inotropic agents have identified compounds with significant effects on cardiac contractility. Such research could lead to the development of new treatments for heart conditions, emphasizing the therapeutic potential of isoquinoline derivatives (Santangelo et al., 1994).
Eigenschaften
IUPAC Name |
N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-14(2)12-21-19(25)20(26)22-13-18(23(3)4)16-8-9-17-15(11-16)7-6-10-24(17)5/h8-9,11,14,18H,6-7,10,12-13H2,1-5H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBYQVSSNVJCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]prop-2-enamide](/img/structure/B2967464.png)
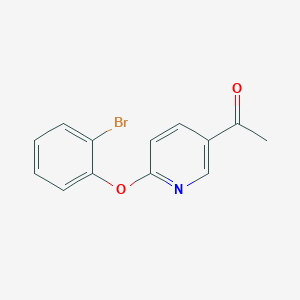
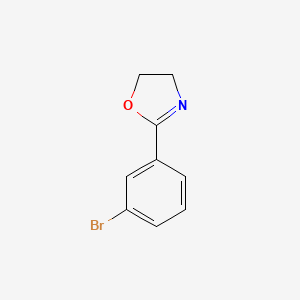

![7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2967473.png)
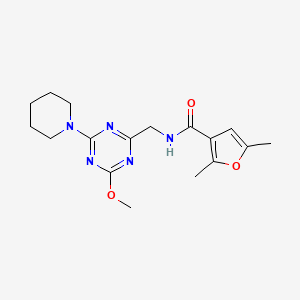
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzotriazole](/img/structure/B2967475.png)
![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)
![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)
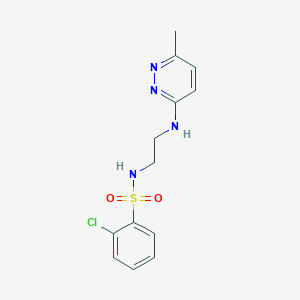
![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)
